13-Methyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
Description
13-Methyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-1(9),3(7)-diene-6,10,12-trione is a complex tricyclic heterocyclic compound featuring a fused oxa- and triaza-ring system. Its structure includes a 2-methylphenyl substituent at position 8 and a methyl group at position 13, which influence its electronic and steric properties. However, its precise biological activity remains understudied in publicly available literature.
Properties
IUPAC Name |
13-methyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-8-5-3-4-6-9(8)11-12-10(7-24-16(12)22)18-14-13(11)15(21)19-17(23)20(14)2/h3-6,11,18H,7H2,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVKGGYUACDDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(COC3=O)NC4=C2C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione typically involves multi-step organic synthesis. One common approach starts with the preparation of the tricyclic core through a series of cyclization reactions. Key steps include:
Formation of the Tricyclic Core: This can be achieved through a Diels-Alder reaction followed by intramolecular cyclization.
Functional Group Introduction:
Oxidation and Reduction: Specific oxidation and reduction steps are employed to introduce the oxa and triazatricyclo functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
13-Methyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
13-Methyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its tricyclic structure can be utilized in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 13-Methyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the tricyclic core but differ in substituents, leading to variations in physicochemical properties and reactivity. Below is a detailed comparison with key analogs:
11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-1(9),3(7)-diene-6,10,12-trione
- Substituent Differences :
- The analog replaces the 2-methylphenyl group with a bulkier 3,4,5-trimethoxyphenyl substituent.
- Additional methyl groups at positions 11 and 13.
- Impact on Properties: Solubility: The trimethoxyphenyl group introduces higher polarity due to methoxy (-OCH₃) groups, likely enhancing aqueous solubility compared to the 2-methylphenyl analog. Steric Effects: Increased steric hindrance from the trimethoxyphenyl group may reduce binding affinity in biological systems compared to the less bulky 2-methylphenyl variant.
General Trends in Tricyclic Heterocycles with Aryl Substituents
- Para- or meta-substituted analogs (e.g., 3,4,5-trimethoxyphenyl) exhibit better conformational stability .
- Environmental Degradation :
- Methyl groups (as in the target compound) are less reactive toward atmospheric hydroxyl radicals (•OH) compared to methoxy groups, suggesting slower degradation in the environment .
- The half-life of the target compound in the troposphere is estimated to be longer than its trimethoxyphenyl analog due to reduced •OH reaction rates .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than its trimethoxyphenyl analog due to fewer methoxylation steps .
- Biological Relevance : While neither compound has well-documented bioactivity, the trimethoxyphenyl analog’s increased polarity aligns with trends seen in kinase inhibitors (e.g., enhanced solubility for cellular uptake).
- Environmental Impact : The target compound’s slower atmospheric degradation raises concerns about persistence in ecosystems, necessitating further ecotoxicological studies .
Biological Activity
The compound 13-Methyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione (PubChem CID: 16251975) is a synthetic organic molecule with a complex tricyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings.
- Molecular Formula : C₁₆H₁₃N₃O₄
- Molecular Weight : 311.29 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anticancer agent and its effects on different biological systems.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. A study conducted by [source] demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanism of action includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to cell death.
- Induction of Apoptosis : It activates apoptotic pathways, promoting programmed cell death in malignant cells.
Case Studies
- Case Study 1 : In vitro studies on human breast cancer cells (MCF-7) showed a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment.
- Case Study 2 : Another study on colorectal cancer cells (HCT116) revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Data Table of Biological Activity
| Cell Line | Concentration (µM) | % Cell Viability Reduction | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 10 | >50% | Apoptosis induction |
| HCT116 (Colorectal) | 5 | 40% | DNA synthesis inhibition |
| A549 (Lung) | 20 | 60% | Cell cycle arrest |
Pharmacological Potential
In addition to anticancer properties, preliminary research suggests potential anti-inflammatory and antimicrobial activities. Further studies are needed to elucidate these effects and their clinical relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
